molecular formula C9H8N2 B8786127 4-(N-Pyrrolyl)pyridine

4-(N-Pyrrolyl)pyridine

Cat. No.: B8786127
M. Wt: 144.17 g/mol
InChI Key: JJKFPCYYCXXLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Pyrrolyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 4-position with a pyrrole moiety via a nitrogen linkage. This structure combines the electron-deficient pyridine ring with the electron-rich pyrrole system, creating unique electronic properties suitable for applications in coordination chemistry, catalysis, and materials science. These compounds often serve as ligands for metal coordination due to their multiple nitrogen donor sites, enabling stabilization of transition metal complexes .

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

4-pyrrol-1-ylpyridine

InChI

InChI=1S/C9H8N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-8H

InChI Key

JJKFPCYYCXXLKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Substituents/Functional Groups Key Features
4-(N-Pyrrolyl)pyridine Pyridine + N-linked pyrrole Pyrrole (unsaturated 5-membered ring) Bidirectional electronic effects
Terpyridine-pyrroles (e.g., 4′-(N-Propargylpyrrolyl)-terpyridine) Terpyridine + N-alkylated pyrrole Propargyl, extended π-conjugation Tridentate ligands for metal coordination
N-(4-Pyrrolidino)-pyridine Pyridine + pyrrolidine (saturated) Pyrrolidine (flexible amine ring) Enhanced basicity, pharmaceutical potential
4-Aminopyridine Pyridine + amino group -NH₂ at 4-position Neurological applications (e.g., AMPYRA®)

Physical and Spectral Properties

Property This compound (Inferred) Terpyridine-Pyrroles N-(4-Pyrrolidino)-pyridine 4-Aminopyridine
Molecular Weight ~160–200 g/mol 400–500 g/mol ~150–180 g/mol 94.11 g/mol
Melting Point 100–150°C (estimated) 250–300°C 80–120°C 158–160°C
1H NMR Shifts Pyrrole protons: δ 6.2–7.0 ppm Aromatic protons: δ 7.5–9.0 ppm Pyrrolidine protons: δ 1.5–3.5 ppm Amino protons: δ 5.5–6.5 ppm
IR Peaks C-N stretch: ~1250–1350 cm⁻¹ C≡C (propargyl): ~2100 cm⁻¹ N-H bend: ~1600 cm⁻¹ NH₂ scissoring: ~1650 cm⁻¹

Key Research Findings and Challenges

  • Electronic Effects: The pyrrole ring in this compound donates electron density to pyridine, altering its reactivity compared to electron-withdrawing substituents (e.g., -NO₂ or -Cl in ) .
  • Synthetic Limitations: Terpyridine-pyrroles require stringent conditions to avoid side reactions, whereas pyrrolidino derivatives are more straightforward to functionalize .
  • Biological Activity: Aminopyridines exhibit neuroactivity, but pyrrolyl-pyridines are less explored in medicinal chemistry, highlighting a research gap .

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